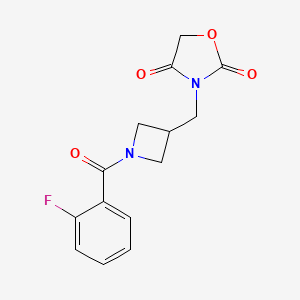![molecular formula C19H18BrNO3 B2496746 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide CAS No. 2034305-05-8](/img/structure/B2496746.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
They have demonstrated promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit tumor growth, possibly through interaction with major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .
Result of Action
The compound has been shown to exhibit promising cytotoxic properties against various cancer cell lines . For instance, it has been found to have significant cell growth inhibitory effects . In addition, it has been shown to inhibit tumor growth, possibly through interaction with major signaling pathways of NSCLC such as MAPK and Akt/mTOR .
Biochemical Analysis
Biochemical Properties
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is known to interact with monoamine transporters and 5-HT receptors
Cellular Effects
It is known that similar compounds can cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation
Molecular Mechanism
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives involves the cyclization of o-hydroxyacetophenones under basic conditions Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can be compared with other benzofuran derivatives, such as:
1-(1-benzofuran-6-yl)-N-Methylpropan-2-amine: This compound is an analog of 6-APB and shares a similar benzofuran ring structure.
2-(2-aminopropyl)benzofuran: Another benzofuran derivative with potential biological activities
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-12(9-15-10-13-5-3-4-6-18(13)24-15)21-19(22)16-11-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDXVARSBYISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)
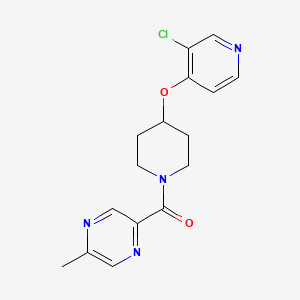
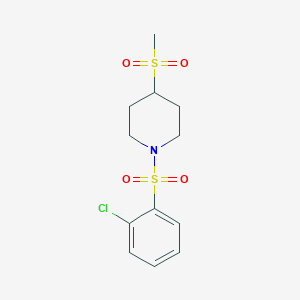

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)
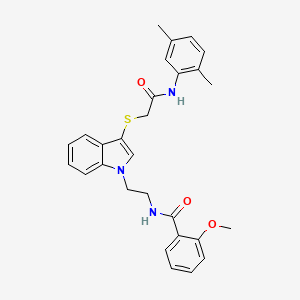
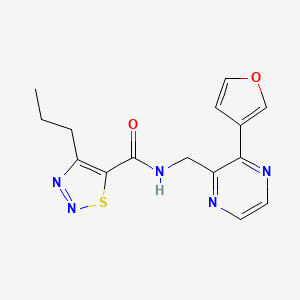

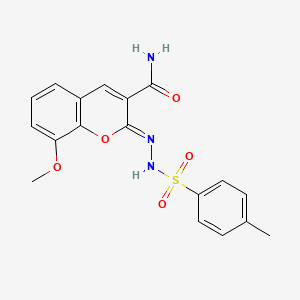
![N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2496683.png)
